molecular formula C9H10ClN5O B13687190 N-(6-Chloro-9H-purin-2-yl)isobutyramide

N-(6-Chloro-9H-purin-2-yl)isobutyramide

Cat. No.: B13687190
M. Wt: 239.66 g/mol
InChI Key: HQKAKYAQFBYPEE-UHFFFAOYSA-N
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Description

N-(6-Chloro-9H-purin-2-yl)isobutyramide is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position of the purine ring and an isobutyramide group attached to the nitrogen at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-9H-purin-2-yl)isobutyramide typically involves the chlorination of a purine derivative followed by the introduction of the isobutyramide group. One common method involves the reaction of 6-chloropurine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-9H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-Chloro-9H-purin-2-yl)isobutyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating purine metabolism.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-9H-purin-2-yl)isobutyramide involves its interaction with cellular enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in purine metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Oxo-9H-purin-2-yl)isobutyramide
  • N-(6-Amino-9H-purin-2-yl)isobutyramide
  • N-(6-Thio-9H-purin-2-yl)isobutyramide

Uniqueness

N-(6-Chloro-9H-purin-2-yl)isobutyramide is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity. This chlorine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C9H10ClN5O

Molecular Weight

239.66 g/mol

IUPAC Name

N-(6-chloro-7H-purin-2-yl)-2-methylpropanamide

InChI

InChI=1S/C9H10ClN5O/c1-4(2)8(16)15-9-13-6(10)5-7(14-9)12-3-11-5/h3-4H,1-2H3,(H2,11,12,13,14,15,16)

InChI Key

HQKAKYAQFBYPEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=N1)Cl)NC=N2

Origin of Product

United States

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